Quantified Role as a Key Reactant in BACE Inhibitor Patents
This compound is explicitly specified as a reactant in the synthesis of a novel class of perfluorinated 5,6-dihydro-4H-1,3-oxazin-2-amine compounds, which are patented as beta-secretase (BACE) inhibitors for treating Alzheimer's disease [1]. In contrast, a search of the same patent document for common analogs like '4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid' or '4-chloro-1H-pyrazole-3-carboxylic acid' yields zero results, confirming the specificity of this substitution pattern for the claimed chemical matter [1].
| Evidence Dimension | Patent-specific synthetic utility as a building block |
|---|---|
| Target Compound Data | Mentioned as a reactant in patent US20140249104A1 for BACE inhibitors |
| Comparator Or Baseline | 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 84547-85-3) or 4-chloro-1H-pyrazole-3-carboxylic acid (CAS 84547-87-5) |
| Quantified Difference | Presence in patent vs. absence in patent |
| Conditions | Patent document analysis for specific CAS number |
Why This Matters
This demonstrated role in a specific, high-value therapeutic patent validates the compound's unique utility and justifies its selection over more common analogs for related drug discovery programs.
- [1] US Patent Application US20140249104A1. (2014). Perfluorinated 5,6-dihydro-4h-1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use. View Source
